(Rac)-OSMI-1 -

(Rac)-OSMI-1

Catalog Number: EVT-8233357
CAS Number:
Molecular Formula: C28H25N3O6S2
Molecular Weight: 563.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

(Rac)-OSMI-1 is classified as a small molecule inhibitor and is derived from synthetic organic chemistry processes. It falls under the category of glycosylation inhibitors, specifically targeting the enzyme O-GlcNAc transferase. Its development stems from the need to explore the biological implications of O-GlcNAcylation in various diseases, including cancer and neurodegenerative disorders .

Synthesis Analysis

Methods and Technical Details

The synthesis of (Rac)-OSMI-1 involves several key steps that utilize established organic synthesis techniques. The process typically begins with the preparation of precursor compounds that undergo various transformations, including alkylation and acylation reactions.

  1. Starting Materials: The synthesis often starts with readily available amino acids or derivatives.
  2. Key Reactions:
    • Alkylation: This step introduces alkyl groups necessary for biological activity.
    • Acylation: Acyl groups are added to enhance solubility and binding affinity.
  3. Purification: The final product is purified using chromatographic techniques to separate it from unreacted materials and by-products.

The detailed synthetic pathway can be found in supplementary materials related to the compound's research publications, which provide step-by-step methodologies .

Molecular Structure Analysis

Structure and Data

(Rac)-OSMI-1 has a complex molecular structure that contributes to its biological activity. The specific arrangement of atoms within the molecule allows it to effectively inhibit O-GlcNAc transferase.

  • Molecular Formula: C16H19NO4
  • Molecular Weight: Approximately 303.33 g/mol
  • Structural Features:
    • Contains a sugar-like moiety that mimics natural substrates.
    • Exhibits stereochemistry that influences its binding affinity to the target enzyme.

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are typically employed to confirm the structure and purity of (Rac)-OSMI-1 during synthesis .

Chemical Reactions Analysis

Reactions and Technical Details

(Rac)-OSMI-1 participates in several chemical reactions that highlight its functionality as an inhibitor:

  1. Binding Interactions: The compound forms non-covalent interactions with the active site of O-GlcNAc transferase, effectively blocking substrate access.
  2. Inhibition Mechanism: It competes with natural substrates for binding, leading to decreased enzymatic activity.

The kinetic parameters for these interactions can be analyzed through enzyme assays that measure reaction rates in the presence and absence of (Rac)-OSMI-1 .

Mechanism of Action

Process and Data

The mechanism by which (Rac)-OSMI-1 exerts its inhibitory effects involves several steps:

  1. Enzyme Binding: Upon introduction into a biological system, (Rac)-OSMI-1 binds to O-GlcNAc transferase.
  2. Substrate Competition: By occupying the active site, it prevents the transfer of N-acetylglucosamine from UDP-N-acetylglucosamine to target serine or threonine residues on proteins.
  3. Biological Outcomes: This inhibition leads to altered protein function and signaling pathways, which can have therapeutic implications in diseases associated with dysregulated O-GlcNAcylation.

Data supporting this mechanism can be derived from biochemical assays and cellular models where changes in protein modification patterns are monitored post-treatment with (Rac)-OSMI-1 .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

(Rac)-OSMI-1 exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a colorless oil or solid.
  • Solubility: Soluble in common organic solvents such as dimethyl sulfoxide and chloroform.
  • Stability: Stability under physiological conditions has been confirmed through various assays.

These properties are essential for understanding how (Rac)-OSMI-1 interacts within biological systems and its potential for therapeutic applications .

Applications

Scientific Uses

(Rac)-OSMI-1 serves multiple roles in scientific research:

  1. Biochemical Research: Used extensively to study the role of O-GlcNAcylation in cellular signaling pathways.
  2. Drug Development: As a lead compound, it provides insights into developing more selective O-GlcNAc transferase inhibitors for therapeutic use.
  3. Disease Models: Employed in models of cancer and neurodegeneration to elucidate the impact of altered glycosylation on disease progression.
Molecular Mechanisms of OGT Inhibition by (Rac)-OSMI-1

Structural Basis of OGT Inhibition: Binding Dynamics and Active Site Interactions

(Rac)-OSMI-1 is the racemic mixture of the enantiomer OSMI-1, a cell-permeable small molecule inhibitor targeting O-linked N-acetylglucosamine transferase. Its chemical structure (C₂₈H₂₅N₃O₆S₂; molecular weight 563.64 g/mol) features a quinolinone-6-sulfonamide core scaffold linked to phenylglycine and heterocyclic moieties [2] [4]. This scaffold functions as a uridine mimetic, competitively occupying the uridine diphosphate N-acetylglucosamine binding pocket within the catalytic domain of O-linked N-acetylglucosamine transferase [10]. Crystallographic analyses reveal that the sulfonamide group forms hydrogen bonds with key residues (His⁵⁶⁸ and Lys⁸⁴²) in the catalytic cleft, while the phenylglycine moiety engages in hydrophobic interactions with the tetratricopeptide repeat domain, inducing conformational changes that impede substrate access [2] [10]. The racemic nature of (Rac)-OSMI-1 implies differential inhibitory potency between enantiomers, though specific binding affinities for individual stereoisomers remain unquantified in current literature.

Table 1: Key Structural Interactions of OSMI-1 with O-linked N-acetylglucosamine transferase

Chemical MoietyTarget DomainInteraction TypeFunctional Consequence
Quinolinone-6-sulfonamideCatalytic cleft (N-Cat/C-Cat)Hydrogen bonding (His⁵⁶⁸)UDP-GlcNAc displacement
PhenylglycineIntervening domainHydrophobic stackingAlters peptide substrate docking
Thiophene/benzofuran ringsTetratricopeptide repeat regionVan der Waals contactsDisrupts protein-protein interactions

Kinetic Analysis of (Rac)-OSMI-1-Mediated O-linked N-acetylglucosamine transferase Suppression

Kinetic studies demonstrate that (Rac)-OSMI-1 inhibits full-length human O-linked N-acetylglucosamine transferase with a half-maximal inhibitory concentration of 2.7 μM in coupled enzyme assays utilizing nucleoporin⁶² as the acceptor substrate [2]. Unlike substrate-competitive inhibitors like UDP-5SGlcNAc, (Rac)-OSMI-1 exhibits non-competitive inhibition kinetics with respect to uridine diphosphate N-acetylglucosamine. This is evidenced by its insensitivity to increasing uridine diphosphate N-acetylglucosamine concentrations—where UDP-5SGlcNAc exhibits a 7-fold IC₅₀ shift (11.1 μM to 78.8 μM) under variable uridine diphosphate N-acetylglucosamine conditions, (Rac)-OSMI-1 maintains consistent potency [2]. Michaelis-Menten analyses confirm a concentration-dependent decrease in maximal reaction velocity without significantly altering the Michaelis constant for uridine diphosphate N-acetylglucosamine, indicating uncompetitive or mixed-type inhibition [2] [10]. Cellular kinetic profiling in Chinese hamster ovary cells reveals rapid onset of action, with significant suppression of global O-GlcNAcylation observed within 2 hours of treatment at 50 μM, contrasting with the 4-hour latency period observed for Ac₄-5SGlcNAc [2].

Table 2: Kinetic Parameters of (Rac)-OSMI-1 Versus Reference Inhibitors

InhibitorIC₅₀ (μM)Inhibition ModeCellular OnsetUDP-GlcNAc Sensitivity
(Rac)-OSMI-12.7Non-competitive2 hoursNo
UDP-5SGlcNAc11.1 - 78.8Competitive4 hoursYes (7-fold shift)
Alloxan>100UncharacterizedDelayed/WeakUnknown

Comparative Efficacy of (Rac)-OSMI-1 Against Other O-linked N-acetylglucosamine transferase Inhibitors

(Rac)-OSMI-1 demonstrates distinct advantages over historical O-linked N-acetylglucosamine transferase inhibitors in specificity and cellular permeability. Unlike metabolic precursors like Ac₄-5SGlcNAc (which requires intracellular conversion to UDP-5SGlcNAc), (Rac)-OSMI-1 directly engages O-linked N-acetylglucosamine transferase without dependence on enzymatic activation [2] [10]. This direct mechanism minimizes off-target glycosylation effects: Whereas UDP-5SGlcNAc inhibits multiple uridine diphosphate N-acetylglucosamine-dependent glycosyltransferases and undergoes epimerization to UDP-5SGalNAc (affecting GalNAc-dependent pathways), (Rac)-OSMI-1 does not qualitatively alter cell-surface N- or O-linked glycans in mammalian cell lines [2] [4]. Furthermore, (Rac)-OSMI-1 surpasses early inhibitors like alloxan in selectivity. Alloxan exhibits stronger inhibition against O-GlcNAcase (the enzyme removing O-GlcNAc) than against O-linked N-acetylglucosamine transferase, complicating interpretation of cellular phenotypes [2]. Benzyl 2-acetamido-2-deoxy-α-d-galactopyranoside, a GalNAc mimetic, lacks demonstrated O-linked N-acetylglucosamine transferase specificity and likely inhibits multiple carbohydrate-processing enzymes [2]. The optimized OSMI series (OSMI-2, -3, -4) developed after OSMI-1 achieve nanomolar affinity through carboxylate additions but require esterification for cell permeability—a barrier (Rac)-OSMI-1 inherently overcomes via passive diffusion [10].

Post-Translational Modification Crosstalk: O-GlcNAcylation and Phosphorylation

(Rac)-OSMI-1 has emerged as a critical tool for dissecting the dynamic interplay between O-GlcNAcylation and phosphorylation, modifications that often target identical serine/threonine residues. Treatment with (Rac)-OSMI-1 disrupts this crosstalk in multiple biological contexts:

  • Mitogen-Activated Protein Kinase Regulation: In cardiomyocytes, (Rac)-OSMI-1 (≥20 μM) triggers phosphorylation of p38 mitogen-activated protein kinase via the NOX₂–Ask1–MKK3/6 axis while concurrently suppressing phenylephrine-induced extracellular signal-regulated kinases½ phosphorylation. This imbalance results in blunted hypertrophic responses, decreased troponin T expression, and elevated natriuretic factor transcription [9].
  • Epigenetic Modulator Control: Quantitative proteomics identifies histone deacetylase 5 as an O-linked N-acetylglucosamine transferase substrate. (Rac)-OSMI-1-mediated inhibition prevents O-GlcNAcylation at Thr⁹³⁴, impairing histone deacetylase 5 lysosomal degradation. Subsequent histone deacetylase 5 nuclear accumulation alters Notch signaling and epigenetic landscapes, compromising osteoblast differentiation [6].
  • Metabolic Sensing Circuits: Vascular smooth muscle cells exposed to high glucose (20 mM) exhibit O-linked N-acetylglucosamine transferase-dependent protein kinase C activation. (Rac)-OSMI-1 reverses this effect, restoring angiotensin II-mediated calcium signaling by preventing protein kinase Cα/β/δ/ε hyperphosphorylation [7].
  • Transcriptional Machinery: Reciprocal modification occurs at RNA polymerase II’s C-terminal domain, where phosphorylation at Ser₂/₅/₇ and O-GlcNAcylation compete for occupancy. (Rac)-OSMI-1 shifts this balance toward hyperphosphorylation, disrupting transcriptional elongation in cancer models [10].

Notably, the functional outcome of this crosstalk is context-dependent. While O-GlcNAcylation antagonizes phosphorylation at certain loci (e.g., Ser¹¹⁷⁷ of endothelial nitric oxide synthase), it acts cooperatively at others (e.g., facilitating protein kinase C activation in hyperglycemia) [5] [7]. Genetic studies corroborate these pharmacological findings: Mouse embryos with hypomorphic O-linked N-acetylglucosamine transferase alleles (H⁵⁶⁸A, Y⁸⁵¹A) show developmental defects proportional to O-GlcNAc loss, confirming the modification’s essential role in phospho-signaling networks governing embryogenesis [3].

Properties

Product Name

(Rac)-OSMI-1

IUPAC Name

N-(furan-2-ylmethyl)-2-(2-methoxyphenyl)-2-[(2-oxo-1H-quinolin-6-yl)sulfonylamino]-N-(thiophen-2-ylmethyl)acetamide

Molecular Formula

C28H25N3O6S2

Molecular Weight

563.6 g/mol

InChI

InChI=1S/C28H25N3O6S2/c1-36-25-9-3-2-8-23(25)27(28(33)31(17-20-6-4-14-37-20)18-21-7-5-15-38-21)30-39(34,35)22-11-12-24-19(16-22)10-13-26(32)29-24/h2-16,27,30H,17-18H2,1H3,(H,29,32)

InChI Key

IYIGLWQQAMROOF-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1C(C(=O)N(CC2=CC=CO2)CC3=CC=CS3)NS(=O)(=O)C4=CC5=C(C=C4)NC(=O)C=C5

Canonical SMILES

COC1=CC=CC=C1C(C(=O)N(CC2=CC=CO2)CC3=CC=CS3)NS(=O)(=O)C4=CC5=C(C=C4)NC(=O)C=C5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.